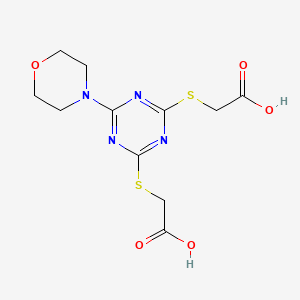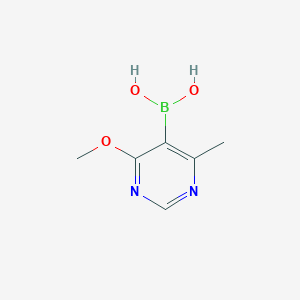![molecular formula C7H4ClFN2 B15363959 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a pyrrole ring fused to a pyridine ring, with chlorine and fluorine atoms at the 5 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions. The reaction may involve halogenation steps to introduce chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives have been investigated for their activity against various biological targets, including fibroblast growth factor receptors (FGFRs).
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties, making them candidates for drug development.
Industry: The compound's applications extend to material science, where it can be used in the design of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism by which 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.
Comparison with Similar Compounds
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure with different halogen positions.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom at the 6 position.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 5 position.
Uniqueness: 5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) |
InChI Key |
SVLVYXADEIBAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
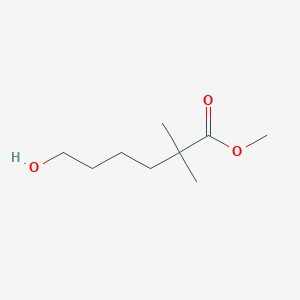
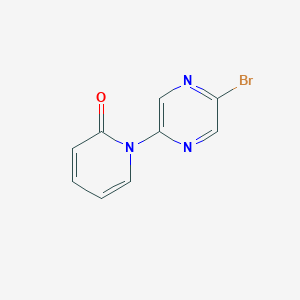
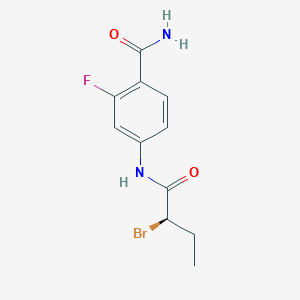
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
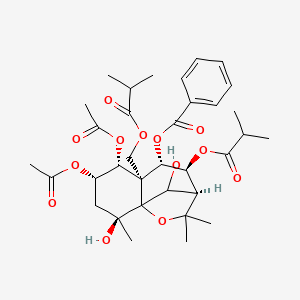

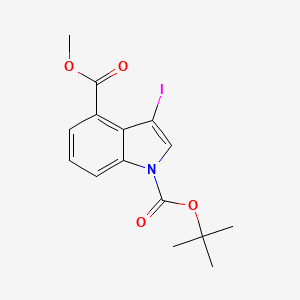
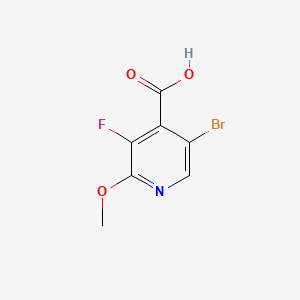

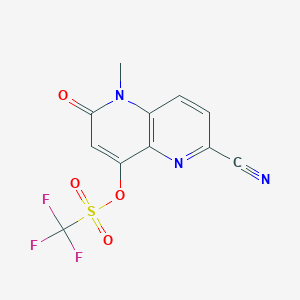
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
